![molecular formula C8H8ClNO B6251696 1-benzofuran-5-amine hydrochloride CAS No. 58546-95-5](/img/new.no-structure.jpg)
1-benzofuran-5-amine hydrochloride
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Overview
Description
1-benzofuran-5-amine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of o-hydroxybenzylamine derivatives under acidic conditions . Another approach involves the use of free radical cyclization cascades to construct complex benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes to enhance yield and selectivity. For example, the use of transition metal catalysts in the cyclization of aryl acetylenes has been reported to be effective . Additionally, proton quantum tunneling methods have been developed to construct benzofuran rings with high yield and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
1-benzofuran-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include substituted benzofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
5-EAPB has been studied for various applications across multiple scientific disciplines:
Chemistry
- Reference Standard: Utilized as a reference standard in analytical chemistry for identifying and quantifying novel psychoactive substances. Its unique structure allows for differentiation from other compounds in forensic analyses.
Biology
- Neurotransmitter Interaction: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors (5-HT2C). Studies suggest it may act as a serotonin receptor agonist and a triple monoamine reuptake inhibitor, influencing serotonin, dopamine, and norepinephrine levels.
Medicine
- Therapeutic Potential: Explored for its mechanisms of action similar to entactogenic substances, with potential implications in treating mood disorders and enhancing emotional well-being.
Forensic Science
- Designer Drug Detection: Employed in forensic toxicology for the detection of designer drugs in biological samples, aiding law enforcement and public health officials in monitoring drug use trends.
Case Studies and Research Findings
Recent studies have highlighted various aspects of 5-EAPB's biological activity:
Study Type | Findings |
---|---|
Locomotor Activity Studies | Increased locomotor activity in rodent models, indicating stimulant-like properties. |
Psychological Impact Assessments | Induced euphoria and altered perception, akin to classic psychedelics. |
Dependence Potential | Repeated exposure led to conditioned place preference in mice, suggesting potential for dependence. |
Notable Research Examples:
- Locomotor Activity Study : Research demonstrated that administration of 5-EAPB resulted in significant increases in locomotor activity in rodents, suggesting stimulant-like effects.
- Psychological Effects : Investigations indicated that subjects experienced heightened euphoria and perceptual changes similar to those produced by classic psychedelics.
- Dependence Risk Assessment : Studies indicated that repeated exposure could lead to conditioned place preference, raising concerns about potential dependence.
Mechanism of Action
The mechanism of action of 1-benzofuran-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been found to inhibit enzymes such as carbonic anhydrase and tyrosinase . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of an oxygen atom.
Indole: Contains a fused benzene and pyrrole ring.
Coumarin: Contains a fused benzene and α-pyrone ring.
Uniqueness
1-benzofuran-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
58546-95-5 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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